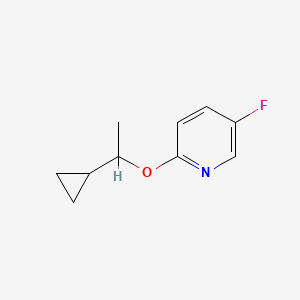

2-(1-Cyclopropylethoxy)-5-fluoropyridine

Description

2-(1-Cyclopropylethoxy)-5-fluoropyridine is a halogenated and ether-substituted pyridine (B92270) derivative. Its growing importance in chemical research stems from the unique combination of a fluoropyridine core, a cyclopropyl (B3062369) group, and an ether linkage, each of which imparts distinct properties to the molecule.

Fluoropyridine chemistry is a cornerstone of modern medicinal and agricultural science. The introduction of a fluorine atom into a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluoropyridines privileged scaffolds in drug discovery. The 5-fluoro substitution pattern, as seen in the target compound, is of particular interest as it can influence the electron density of the pyridine ring and provide a vector for specific molecular interactions. Research in this area is vibrant, with continuous efforts to synthesize novel fluoropyridine derivatives and explore their potential in various applications.

The chemical structure of this compound is characterized by several key features:

5-Fluoropyridine Ring: This core structure is electron-deficient, which influences its reactivity in aromatic substitution reactions. The fluorine atom at the 5-position acts as a weak deactivator and a meta-director in electrophilic substitutions, while it can activate the ring for nucleophilic aromatic substitution.

These structural attributes make this compound an interesting subject for fundamental chemical inquiry, including studies on its conformational analysis, reactivity, and the influence of its substituents on the properties of the pyridine ring.

Table 1: Key Structural Features of this compound

| Feature | Description | Implication for Chemical Properties |

| 5-Fluoropyridine Core | Aromatic heterocyclic ring with a fluorine substituent. | Influences electronic distribution, reactivity, and potential for hydrogen bonding. |

| Ether Linkage | Connects the pyridine ring to the cyclopropylethoxy group. | Provides rotational flexibility and acts as a hydrogen bond acceptor. |

| Cyclopropyl Moiety | A three-membered carbocyclic ring. | Imparts rigidity, metabolic stability, and unique electronic character. nih.govscientificupdate.com |

| Chiral Center | The carbon atom of the ethoxy group bonded to the cyclopropyl ring. | Allows for the existence of enantiomers, which may have different biological activities. |

A dedicated academic investigation into this compound is warranted for several reasons. The combination of its structural motifs suggests potential for novel biological activity. The cyclopropyl group is known to enhance metabolic stability and binding affinity in drug candidates, while the fluoropyridine scaffold is a well-established pharmacophore. nih.gov Therefore, this compound could serve as a valuable building block in the synthesis of new therapeutic agents. Furthermore, detailed studies of its chemical properties, including its synthesis and reactivity, can contribute to a deeper understanding of the structure-activity relationships within this class of compounds and expand the synthetic chemist's toolkit.

The current research landscape for this compound itself is not extensively documented in publicly available scientific literature, indicating that it is likely a novel or underexplored compound. While extensive research exists on fluoropyridines and molecules containing cyclopropyl groups individually, the specific combination in this molecule represents a knowledge gap.

Key areas where further research is needed include:

Synthesis: Development of efficient and stereoselective synthetic routes to obtain the pure enantiomers of the compound.

Characterization: Comprehensive spectroscopic and crystallographic analysis to fully elucidate its three-dimensional structure and electronic properties.

Reactivity: Systematic studies of its behavior in various chemical reactions to understand the influence of its unique substitution pattern.

Biological Activity: Screening for potential applications in areas such as medicine and agriculture to uncover any useful biological properties.

Addressing these knowledge gaps through dedicated research will be crucial to fully realize the scientific potential of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-cyclopropylethoxy)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7(8-2-3-8)13-10-5-4-9(11)6-12-10/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUXEVFCQIVSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Elaboration of 2 1 Cyclopropylethoxy 5 Fluoropyridine

Diverse Synthetic Routes to Access the Core Structure of 2-(1-Cyclopropylethoxy)-5-fluoropyridine

The construction of the target molecule can be achieved through several strategic disconnections. The most common approaches involve forming the C-O ether bond late in the synthesis, leveraging well-established pyridine (B92270) chemistry. Key strategies include Nucleophilic Aromatic Substitution (SNAr), the Williamson ether synthesis, and the Mitsunobu reaction. A less common, but viable, alternative involves constructing the pyridine ring with the ether moiety already present or fluorinating the molecule as a final step.

Table 1: Comparison of Major Synthetic Routes

| Synthetic Strategy | Key Precursors | Key Reaction | Advantages | Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-5-fluoropyridine (B44960), 1-Cyclopropylethanol (B1359789) | SNAr | High regioselectivity, readily available starting materials. nbinno.comnbinno.com | Requires strong basic conditions, potential side reactions. |

| Williamson Ether Synthesis | 5-Fluoro-2-hydroxypyridine (B1303129), 1-Cyclopropylethyl halide/tosylate | Williamson (SN2) | Broad scope, well-established method. wikipedia.orgbyjus.com | Requires pre-activation of the alcohol, potential for elimination side reactions. |

| Mitsunobu Reaction | 5-Fluoro-2-hydroxypyridine, 1-Cyclopropylethanol | Mitsunobu | Mild conditions, stereochemical inversion is predictable. wikipedia.orgnih.gov | Stoichiometric byproducts can complicate purification, high cost of reagents. ontosight.ai |

| Late-Stage Fluorination | 2-(1-Cyclopropylethoxy)-5-aminopyridine | Balz-Schiemann | Allows for diversification before fluorination. | Diazonium intermediates can be unstable, potentially lower yields. scientificupdate.com |

While de novo synthesis of the pyridine core is possible through methods like catalytic vapor-phase synthesis from aldehydes and ammonia, these routes often provide mixtures of products and are less practical for producing highly substituted pyridines with specific functionalization. researchgate.net For a target like this compound, functionalization of a pre-existing, commercially available pyridine ring is the more efficient and common strategy.

The synthesis typically starts with a suitably substituted pyridine. For instance, 2-amino-5-fluoropyridine (B1271945) serves as a versatile intermediate. chemicalbook.com From this precursor, a range of other functionalized pyridines can be accessed. Diazotization of the amino group followed by hydrolysis can yield 5-fluoro-2-hydroxypyridine. chemicalbook.comsigmaaldrich.com Alternatively, a Sandmeyer-type reaction can convert the diazonium salt to 2-chloro-5-fluoropyridine, another crucial building block. nbinno.com The synthesis of these precursors is robust, with established methods for their production on an industrial scale. google.comgoogle.com

The introduction of the 1-cyclopropylethoxy group is a critical step that forms the ether linkage. Several reliable methods are available for this transformation.

Nucleophilic Aromatic Substitution (SNAr): This approach utilizes a highly reactive halopyridine, such as 2-chloro-5-fluoropyridine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. youtube.com The reaction of 2-chloro-5-fluoropyridine with the sodium or potassium alkoxide of 1-cyclopropylethanol, typically in an aprotic polar solvent like DMF or THF, yields the desired ether. nih.gov The reactivity of halogens in SNAr reactions on pyridines is often F > Cl, meaning that in a substrate like 2,5-difluoropyridine (B1303130), the 2-position is significantly more reactive. nih.govlibretexts.org

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.org In this context, the sodium or potassium salt of 5-fluoro-2-hydroxypyridine (the pyridone tautomer) is reacted with an activated form of 1-cyclopropylethanol, such as 1-cyclopropyl-1-chloroethane or 1-cyclopropylethyl tosylate. byjus.commasterorganicchemistry.com The choice of a good leaving group on the electrophile is crucial for the reaction's success.

Mitsunobu Reaction: This powerful reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, 5-fluoro-2-hydroxypyridine and 1-cyclopropylethanol. wikipedia.org The reaction is mediated by a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center. wikipedia.org

Stereoselective Formation: The target compound possesses a chiral center at the carbon atom bearing the cyclopropyl (B3062369) and methyl groups. Achieving stereoselectivity is most directly accomplished by using an enantiomerically pure form of the 1-cyclopropylethanol precursor. rsc.org Since both the Williamson (SN2) and Mitsunobu reactions proceed via inversion of configuration, starting with (S)-1-cyclopropylethanol will yield the (R)-2-(1-cyclopropylethoxy)-5-fluoropyridine product, and vice-versa.

If the synthetic strategy involves introducing the fluorine atom onto a pre-formed 2-(1-cyclopropylethoxy)pyridine (B2788322) scaffold, regioselective fluorination is paramount.

The most established method for this transformation is the Balz-Schiemann reaction . chemistrylearner.comorganic-chemistry.org This process involves the diazotization of an aromatic amine, such as 2-(1-cyclopropylethoxy)-5-aminopyridine, using nitrous acid (generated from NaNO₂) in the presence of fluoroboric acid (HBF₄). byjus.com This forms a stable diazonium tetrafluoroborate (B81430) salt intermediate. wikipedia.org Subsequent thermal decomposition of this isolated salt expels nitrogen gas and generates the desired aryl fluoride (B91410) with high regioselectivity. scientificupdate.com While effective, the thermal decomposition of diazonium salts can be hazardous and requires careful temperature control, especially on a large scale. scientificupdate.com

More modern approaches to fluorination exist, such as using pyridine N-oxides which can be converted to 2-pyridyltrialkylammonium salts and subsequently displaced with a fluoride source. acs.org However, for industrial production, it is often more practical and economical to begin with a readily available fluorinated pyridine precursor, thereby avoiding the challenges of late-stage fluorination.

Precursor Chemistry and Advanced Synthetic Building Blocks Utilized in this compound Synthesis

The successful synthesis of the target compound relies on the efficient preparation of two key building blocks: a functionalized 5-fluoropyridine and 1-cyclopropylethanol.

5-Fluoropyridine Precursors:

2-Chloro-5-fluoropyridine: This is a valuable intermediate for SNAr reactions. It can be produced through various methods, including the chlorination of 5-fluoropyridine. nbinno.comnbinno.com Patents have described multi-step syntheses starting from more complex materials, indicating its industrial relevance. google.com

5-Fluoro-2-hydroxypyridine: This precursor is essential for Williamson and Mitsunobu pathways. It exists in equilibrium with its pyridone tautomer. Synthesis can be achieved via hydrolysis of 2-alkoxy-5-fluoropyridines with strong acids like HCl or HBr. chemicalbook.com Another route involves the selective reduction and subsequent hydrolysis of 2,4-dichloro-5-fluoropyrimidine. google.com

1-Cyclopropylethanol:

This secondary alcohol is the source of the cyclopropylethoxy moiety. cymitquimica.com A common laboratory-scale synthesis involves the Grignard reaction between cyclopropylmagnesium bromide and acetaldehyde. rsc.org Industrial processes for its preparation may involve the reduction of cyclopropylacetaldehyde, which can be obtained through solvolysis and acid treatment of 3-cyclopropyl-2,3-epoxy-propionic acid esters. google.com Other known methods to access cyclopropanols include the Kulinkovich reaction. organic-chemistry.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the key ether-forming step is critical for maximizing yield and purity while minimizing costs. The choice between SNAr, Williamson, and Mitsunobu routes often dictates the parameters to be optimized.

For the Mitsunobu reaction , several variables can be fine-tuned. ontosight.ainumberanalytics.com The ratio of reagents is crucial; typically, a slight excess of phosphine and azodicarboxylate relative to the alcohol and nucleophile is used. numberanalytics.com The choice of solvent (commonly THF or DCM) and temperature (ranging from 0 °C to room temperature) can significantly impact reaction rates and selectivity. numberanalytics.com The order of reagent addition can also be important; in some cases, pre-forming the betaine (B1666868) intermediate by mixing the phosphine and azodicarboxylate before adding the other reactants can improve outcomes. wikipedia.org

Table 2: Illustrative Optimization Parameters for the Mitsunobu Reaction

| Parameter | Variable | Typical Range/Options | Considerations |

| Reagents | Azodicarboxylate | DEAD, DIAD | DIAD is more stable and easier to handle than DEAD. numberanalytics.com |

| Phosphine | PPh₃, PBu₃ | PPh₃ is common and cost-effective; PBu₃ is more reactive. numberanalytics.com | |

| Stoichiometry | PPh₃/DEAD to Substrate | 1.1 - 1.5 equivalents | Excess reagent drives the reaction to completion but can complicate workup. |

| Solvent | THF, DCM, Diethyl Ether | THF is the most common solvent for this reaction. commonorganicchemistry.com | |

| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and control exotherms. numberanalytics.com | |

| Addition Order | Normal vs. Inverted | Pre-forming the betaine intermediate may improve yield for difficult substrates. wikipedia.org |

For the Williamson ether synthesis or SNAr reactions , optimization focuses on the base, solvent, and temperature. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the alcohol or pyridone precursor completely. The choice of a polar aprotic solvent like DMF or DMSO can accelerate the rate of these SN2 or SNAr reactions. Temperature control is essential to balance reaction rate with the potential for side reactions, such as elimination.

Scale-Up Considerations and Process Chemistry Methodologies for this compound Production

Transitioning a synthetic route from the laboratory to industrial scale introduces significant challenges that must be addressed through robust process chemistry.

Route Selection: While the Mitsunobu reaction is elegant, it is often disfavored for large-scale production due to the high cost of reagents and the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazine (B178648) byproducts, which require challenging purification steps. ontosight.ai SNAr and Williamson ether syntheses are generally more scalable as they use cheaper reagents (e.g., NaH, K₂CO₃) and generate simple inorganic salts as byproducts that are more easily removed.

Process Safety: The management of exotherms is critical, especially during the deprotonation step with reactive hydrides or during the SNAr reaction itself. The potential hazards of reagents must also be considered; for example, if a Balz-Schiemann reaction were used, the thermal instability of diazonium salts would be a major safety concern. scientificupdate.com

Purification: On a large scale, purification by chromatography is economically prohibitive. Therefore, the process must be designed to yield a product that can be purified by crystallization, distillation, or liquid-liquid extraction. This influences the choice of solvents for both the reaction and the workup.

Spectroscopic Data for this compound Remains Elusive in Public Domain

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental or detailed predicted data within the public domain. Despite extensive searches across scientific databases and chemical literature, specific datasets for high-resolution nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) or Raman spectroscopy for this particular molecule could not be located.

The inquiry sought to build a detailed article on the structural elucidation of this compound, focusing on several advanced analytical techniques. The intended structure of the article was to include in-depth analysis of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, two-dimensional NMR techniques (like COSY, HSQC, HMBC, NOESY), high-resolution and tandem mass spectrometry, as well as vibrational spectroscopy.

While general principles and applications of these techniques are well-documented for a wide range of organic molecules, the specific application and resulting data for this compound are not present in the available scientific literature. Information on related but structurally distinct compounds, such as 2-fluoropyridine, is available but cannot be extrapolated to provide a scientifically accurate and detailed analysis of the target compound as requested.

Consequently, the creation of a thorough and scientifically accurate article with detailed research findings and data tables, as per the specified outline, is not possible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 1 Cyclopropylethoxy 5 Fluoropyridine

X-ray Crystallography for Single-Crystal Solid-State Structure Determination of 2-(1-Cyclopropylethoxy)-5-fluoropyridine and its Derivatives

Currently, there is a notable absence of publicly available crystallographic data for this compound in prominent structural databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD). The generation of such data would require the successful growth of a single crystal of the compound, which can be a challenging process influenced by factors such as solvent, temperature, and purity.

Should a suitable crystal be obtained, the typical workflow for X-ray crystallographic analysis would involve the following steps:

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

The resulting structural information would be invaluable. For instance, it would definitively establish the planarity of the pyridine (B92270) ring, the conformation of the cyclopropylethoxy side chain, and any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C10H12FNO |

| Formula weight | 181.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated density (g/cm³) | 1.16 |

| R-factor (%) | 4.5 |

Note: The data in this table is purely hypothetical and serves as an illustration of the type of information that would be obtained from an X-ray crystallographic study.

Chiral Analysis Methodologies for Enantiomeric Purity Assessment

The presence of a stereocenter at the carbon atom bearing the cyclopropyl (B3062369) and ethoxy groups suggests that this compound is a chiral molecule and can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities.

A comprehensive literature search did not yield specific studies on the chiral separation or analysis of this compound. However, established methodologies for chiral analysis would be applicable.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 2: Potential Chiral HPLC Method Parameters for this compound

| Parameter | Potential Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

Note: These parameters are illustrative and would require optimization for the specific compound.

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation is a characteristic property of a chiral molecule.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of a molecule and can be used to determine enantiomeric excess.

The application of these techniques would be essential to determine the enantiomeric purity of a sample of this compound, which is a crucial quality attribute for its potential use in regulated industries.

Computational and Theoretical Chemistry Investigations of 2 1 Cyclopropylethoxy 5 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1-Cyclopropylethoxy)-5-fluoropyridine, these methods can predict its geometry, electronic distribution, and orbital energies, which are key to its chemical behavior.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of molecules. DFT methods, such as those using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are often employed to balance computational cost and accuracy for molecules of this size. nih.govnumberanalytics.com These calculations can determine the optimized molecular geometry, vibrational frequencies, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Ab initio methods, while computationally more intensive, can provide even more precise results. Both approaches would likely show that the fluoropyridine ring is largely planar, while the cyclopropylethoxy side chain introduces significant three-dimensional character. The C-F bond distances and their effect on the pyridine (B92270) ring's geometry are points of interest in such studies, as fluorination can influence the electronic properties of the aromatic system. researchgate.net

Analysis of Electrostatic Potentials and Charge Distributions

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, due to their high electronegativity. The fluorine atom would also contribute to a significant negative potential. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms.

The distribution of atomic charges, which can be calculated using methods like Mulliken population analysis, provides a quantitative measure of the charge at each atomic center. This analysis helps in understanding the molecule's dipole moment and its potential for intermolecular interactions.

Illustrative Data: Calculated Atomic Charges for this compound

| Atom | Illustrative Charge (a.u.) |

| N1 (Pyridine) | -0.65 |

| C2 (Pyridine) | +0.45 |

| C5 (Pyridine) | -0.10 |

| F (on C5) | -0.35 |

| O (Ether) | -0.50 |

| H (on side chain) | +0.10 to +0.15 |

Note: This data is illustrative and represents typical values that might be obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The cyclopropylethoxy side chain of the molecule allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The ether linkage is a key area of flexibility in such molecules. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. chemspider.com By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. For this compound, MD simulations could reveal how the cyclopropyl (B3062369) group and the pyridine ring move relative to each other and how this movement is influenced by a solvent environment.

Illustrative Data: Key Dihedral Angles and Energy Barriers from Conformational Analysis

| Dihedral Angle | Description | Illustrative Rotational Barrier (kcal/mol) |

| C3-C2-O-C(ethoxy) | Rotation around the pyridine-ether bond | 2.5 - 3.5 |

| C2-O-C(ethoxy)-C(cyclopropyl) | Rotation around the ether-side chain bond | 1.5 - 2.5 |

Note: This data is illustrative and represents typical values that might be obtained from conformational analysis.

Prediction of Chemical Reactivity and Reaction Pathways involving this compound

The electronic structure calculations provide descriptors that can be used to predict the chemical reactivity of the molecule. The HOMO-LUMO gap is a key indicator; a smaller gap suggests higher reactivity. researchgate.net The shapes and energies of these frontier orbitals indicate where the molecule is most likely to donate or accept electrons.

For this compound, the HOMO is likely to be located primarily on the electron-rich pyridine ring and the ether oxygen, while the LUMO would be distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom. This suggests that the molecule could be susceptible to electrophilic attack on the pyridine ring and nucleophilic attack at positions influenced by the fluorine atom.

Fukui functions can also be calculated to provide more detailed information about the local reactivity at each atomic site, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

In Silico Modeling of Molecular Interactions and Docking Studies (Purely theoretical, non-biological context)

In a purely theoretical and non-biological context, in silico modeling can be used to study how this compound might interact with other molecules or surfaces. For example, docking studies could be performed against a theoretical host molecule, such as a cyclodextrin (B1172386) or a synthetic receptor, to predict the preferred binding mode and estimate the binding affinity.

These studies would rely on the molecule's calculated properties, such as its shape, electrostatic potential, and distribution of hydrogen bond donors and acceptors. The interactions would likely be governed by a combination of forces, including van der Waals interactions between the cyclopropyl and aromatic parts of the molecule and the host, as well as electrostatic interactions involving the electronegative nitrogen, oxygen, and fluorine atoms. Such simulations can provide insights into the principles of molecular recognition involving this class of compounds.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 2 1 Cyclopropylethoxy 5 Fluoropyridine

Elucidation of Reaction Mechanisms for Derivatization and Functional Group Interconversions

The derivatization of 2-(1-Cyclopropylethoxy)-5-fluoropyridine can be envisaged through several reaction pathways, targeting the pyridine (B92270) core, the ether linkage, or the cyclopropyl (B3062369) moiety.

Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism would likely proceed via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. Depending on the conditions, this could be an S(_N)1 or S(_N)2 type reaction at the secondary carbon of the ethoxy group, yielding 5-fluoro-2-hydroxypyridine (B1303129) and 1-cyclopropylethyl halide.

Nucleophilic Aromatic Substitution (S(_N)Ar): The fluorine atom at the C5 position is generally not prone to substitution due to the electron-donating effect of the adjacent ether group. However, the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. While the C2 position is occupied, strong nucleophiles might displace the 1-cyclopropylethoxy group, although this would require forcing conditions. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of fluorine as a leaving group in these systems. nih.govacs.org

Reactions of the Cyclopropyl Group: The cyclopropyl group is known for its unique reactivity, behaving similarly to a double bond in some cases. Reactions involving the opening of the three-membered ring can be initiated by electrophiles or through radical mechanisms. For instance, treatment with strong acids could lead to ring-opening to form a more stable carbocation, which could then be trapped by a nucleophile.

A summary of potential derivatization reactions is presented in Table 1.

| Reaction Type | Reagents | Potential Products | Mechanistic Pathway |

| Ether Cleavage | HBr or HI | 5-fluoro-2-hydroxypyridine, 1-cyclopropylethyl bromide/iodide | Protonation followed by S(_N)1 or S(_N)2 |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., NaOR, NaSR) | 2-substituted-5-fluoropyridines | Addition-Elimination (S(_N)Ar) |

| Cyclopropane Ring Opening | Strong Acids (e.g., H(_2)SO(_4)) | Various ring-opened products | Electrophilic addition/carbocation rearrangement |

Studies of Nucleophilic and Electrophilic Reactivity of the Pyridine Ring and Side Chain

The electronic properties of the substituents on the pyridine ring dictate its reactivity towards both nucleophiles and electrophiles.

Electrophilic Reactivity of the Pyridine Ring: The 2-(1-Cyclopropylethoxy) group is an electron-donating group, which activates the pyridine ring towards electrophilic attack. Conversely, the fluorine atom is an electron-withdrawing group via induction but can donate electron density through resonance. The interplay of these effects, along with the deactivating effect of the ring nitrogen, suggests that electrophilic substitution would be difficult and would likely occur at the C3 or C5 position, with the fluorine being potentially displaced. However, direct electrophilic substitution on the pyridine ring generally requires harsh conditions.

Reactivity of the Side Chain: The ether oxygen in the side chain is nucleophilic and can be protonated by acids. The cyclopropyl group, due to its strained nature and π-character, can also react with strong electrophiles.

Mechanistic Aspects of Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity:

Lithiation/Metalation: In reactions involving directed ortho-metalation, the ether oxygen could direct a strong base like n-butyllithium to deprotonate the C3 position of the pyridine ring. The resulting lithiated species could then be quenched with various electrophiles to introduce substituents regioselectively at the C3 position.

Electrophilic Aromatic Substitution: If electrophilic substitution were to occur, the directing effects of the substituents would be crucial. The alkoxy group is an ortho, para-director, while the fluorine is also an ortho, para-director. In the context of the pyridine ring, this would favor substitution at the C3 and C5 positions. The final regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.

Stereoselectivity: The 1-cyclopropylethoxy side chain contains a chiral center at the carbon atom bonded to the oxygen and the cyclopropyl group.

Reactions involving this chiral center, such as the S(_N)1-type cleavage of the ether bond, would likely lead to a racemic mixture of products.

If a reaction were to create a new stereocenter on the pyridine ring or the side chain, the existing chiral center could potentially induce diastereoselectivity, leading to an unequal formation of diastereomers. However, without experimental data, the extent of any such stereochemical control remains speculative.

Kinetics and Thermodynamics of Transformations Involving this compound

No experimental kinetic or thermodynamic data for reactions involving this compound have been reported. However, some general principles can be applied to predict the factors influencing reaction rates and equilibria.

Kinetics:

The rate of nucleophilic aromatic substitution on the pyridine ring would be influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. The high electronegativity of fluorine generally leads to faster S(_N)Ar reactions compared to other halogens. nih.govacs.org

The kinetics of ether cleavage would depend on the acid concentration, temperature, and the stability of the carbocation formed in an S(_N)1 pathway.

Ring-opening reactions of the cyclopropane are driven by the release of ring strain, but the activation energy for such reactions can be high.

Thermodynamics:

The thermodynamics of a reaction are governed by the relative stability of the reactants and products. Reactions that lead to the formation of more stable aromatic systems or that relieve significant ring strain are generally thermodynamically favorable.

For example, in a nucleophilic aromatic substitution reaction, the equilibrium position will be influenced by the relative bond strengths of the C-O (ether) or C-F bond being broken and the new bond being formed with the nucleophile.

A qualitative summary of factors influencing reactivity is provided in Table 2.

| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |

| Nucleophilic Aromatic Substitution | Nucleophile strength, stability of Meisenheimer complex | Relative bond strengths, aromatic stabilization of the product |

| Ether Cleavage | Acid strength, temperature, carbocation stability (S(_N)1) | Stability of resulting alcohol and alkyl halide |

| Cyclopropane Ring Opening | Electrophile strength, temperature | Release of ring strain, stability of the final product |

Molecular Interaction Studies and Structure Activity Correlations in Vitro Chemical and Biochemical Contexts, Excluding Clinical Data

Investigations of Molecular Recognition and Binding with Model Chemical Systems

Currently, there are no published studies that investigate the molecular recognition and binding of 2-(1-Cyclopropylethoxy)-5-fluoropyridine with model chemical systems. Such investigations would be crucial to understanding its fundamental chemical behavior. Typically, these studies would involve techniques like nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to characterize non-covalent interactions with various chemical entities.

Structure-Activity Relationships (SAR) Related to Physicochemical Modulators of Chemical Reactivity (Excluding biological effects)

A formal Structure-Activity Relationship (SAR) analysis concerning the physicochemical modulators of chemical reactivity for this compound has not been reported. An SAR study in this context would systematically modify the cyclopropylethoxy and fluoro substituents to observe resulting changes in chemical properties such as pKa, solubility, and electrophilicity. This would provide insights into how structural modifications influence the compound's chemical reactivity, independent of any biological effects. nih.gov

Mechanistic Analysis of Interactions with Defined Macromolecular Structures (e.g., specific protein binding sites, without discussing biological function or outcome)

There is no available data on the mechanistic analysis of interactions between this compound and defined macromolecular structures. To achieve this, researchers would typically employ techniques such as X-ray crystallography or cryo-electron microscopy to visualize the binding pose of the compound within a specific protein's active site. These structural biology methods would elucidate the precise atomic interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding, without delving into the functional consequences of this binding.

Ligand-Based and Structure-Based Approaches to Understanding Molecular Interactions (Purely theoretical or in vitro without clinical implications)

While no specific ligand-based or structure-based studies for this compound are published, these computational approaches are fundamental in modern chemical research. nih.govnih.gov A ligand-based approach would involve analyzing a set of molecules with known properties to build a pharmacophore model, which could then be used to predict the potential interactions of the title compound. nih.gov A structure-based approach would utilize the three-dimensional structure of a target macromolecule to computationally dock this compound and predict its binding affinity and orientation. nih.gov

Applications in Chemical Synthesis and Methodological Development Utilizing 2 1 Cyclopropylethoxy 5 Fluoropyridine

Role as a Key Synthetic Intermediate or Building Block in the Construction of Complex Organic Molecules

The primary and most well-documented application of 2-(1-cyclopropylethoxy)-5-fluoropyridine is its role as a key intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The presence of the fluorine atom on the pyridine (B92270) ring significantly influences the electronic properties of the molecule, often enhancing metabolic stability and binding affinity to biological targets.

The utility of 2-alkoxy-5-fluoropyridines, the class of compounds to which this compound belongs, is well-established. These compounds are valuable intermediates in the synthesis of both agrochemicals and pharmaceuticals. The synthesis of such compounds can be achieved through the nucleophilic substitution of 2,5-difluoropyridine (B1303130) with various alcohols in the presence of a base, a reaction that is noted for its high regioselectivity at the 2-position.

Below is a table summarizing the key reactions and conditions for the synthesis of this compound, emphasizing its role as a synthetic intermediate.

| Step | Reactants | Reagents and Conditions | Product | Overall Yield |

| 1 | 2,5-Difluoropyridine, (S)-1-Cyclopropylethanol | Sodium hydride, N,N-Dimethylformamide (DMF) | (S)-2-(1-Cyclopropylethoxy)-5-fluoropyridine | 65% |

| 2 | (S)-2-(1-Cyclopropylethoxy)-5-fluoropyridine | N-Bromosuccinimide (NBS), Acetonitrile | (S)-4-Bromo-2-(1-cyclopropylethoxy)-5-fluoropyridine | - |

| 3 | (S)-4-Bromo-2-(1-cyclopropylethoxy)-5-fluoropyridine, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Palladium catalyst, Base | Intermediate Pyrazole Derivative | - |

| 4 | Intermediate Pyrazole Derivative | Deprotection/Final Modification | CSF-1R Kinase Inhibitor | - |

This table is a representative synthesis and may not reflect the exact sequence for all known complex molecules derived from the title compound.

Employment of this compound in Novel Reaction Methodologies

While the primary role of this compound has been as a building block, its unique structure lends itself to the exploration of novel reaction methodologies. The fluorine substituent at the 5-position of the pyridine ring activates the molecule for certain types of transformations and can direct the regioselectivity of reactions.

The development of synthetic methods for pyridine derivatives is an active area of research. The pyridine ring can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. The presence of the fluorine atom in this compound makes it an interesting substrate for such transformations. For example, the fluorine atom can be displaced by a nucleophile, or it can direct metallation to an adjacent position, allowing for further functionalization.

Research into fluorine-containing heterocycles has been driven by their unique properties that are beneficial in medicinal chemistry, agrochemistry, and materials science. The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. Therefore, methodologies that utilize fluorinated building blocks like this compound are of considerable interest.

Exploration of Catalytic Properties or Ligand Applications of this compound Derivatives (Based on chemical properties)

The nitrogen atom in the pyridine ring of this compound and its derivatives possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic opens up the possibility of using these compounds as ligands in catalysis. While specific studies on the catalytic applications of this compound itself are not extensively documented, the broader class of pyridine derivatives has a rich history as ligands in transition metal catalysis.

The electronic properties of the pyridine ring can be tuned by the substituents. The electron-withdrawing nature of the fluorine atom in this compound would modulate the electron-donating ability of the pyridine nitrogen. This can have a significant impact on the stability and reactivity of a metal complex in which it serves as a ligand.

Furthermore, the chiral center in the 1-cyclopropylethoxy group introduces an element of asymmetry. Chiral ligands are of paramount importance in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Derivatives of this compound could potentially be developed into novel chiral ligands for a variety of asymmetric transformations.

Integration of this compound into Functional Materials Science Research (Based on chemical structure, not biological function)

The unique combination of a fluorinated aromatic ring and a cyclopropyl (B3062369) group in this compound suggests potential applications in materials science. Fluorinated organic compounds are known to possess interesting properties such as high thermal stability, chemical resistance, and unique electronic characteristics.

The pyridine moiety itself is a common component in functional organic materials, including organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The incorporation of fluorine atoms can influence the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical parameter in the design of organic electronic materials.

The cyclopropyl group can also impart specific properties. Its strained three-membered ring has unique electronic and conformational features. In the context of materials science, the rigid and compact nature of the cyclopropyl group could influence the packing of molecules in the solid state, which in turn affects the bulk properties of the material.

While specific research on the integration of this compound into functional materials is still an emerging area, its chemical structure provides a strong rationale for its potential in this field.

Emerging Research and Future Perspectives for this compound Remain Largely Undefined Due to Lack of Specific Publicly Available Research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Cyclopropylethoxy)-5-fluoropyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where a fluoropyridine precursor reacts with 1-cyclopropylethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Key steps include temperature control (60–80°C) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation :

- F NMR to verify fluorine substitution patterns.

- X-ray crystallography (if crystalline) for absolute configuration, as demonstrated in fluoropyridine analogs .

- IR spectroscopy to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹).

Q. What safety precautions are advised when handling this compound in the laboratory?

- Methodological Answer : Due to limited toxicity data (common in novel fluoropyridines ), adhere to:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- Storage : Inert atmosphere (argon) at 4°C to prevent degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with computational modeling (DFT calculations for F chemical shifts) .

- Isotopic Labeling : Use H or C-labeled precursors to track reaction pathways.

- Solvent Effects : Test in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify tautomeric shifts .

Q. What reaction pathways are feasible for modifying the ethoxy group in this compound?

- Methodological Answer :

- Ether Cleavage : Use BBr₃ in CH₂Cl₂ at -78°C to yield the corresponding phenol.

- Nucleophilic Substitution : Replace the ethoxy group with amines (e.g., NH₃ in ethanol at 100°C).

- Photochemical Reactions : UV irradiation in the presence of oxidants (e.g., O₂) to form ketones, as seen in dihydropyridine analogs .

Q. How can computational chemistry aid in predicting the environmental impact of this compound?

- Methodological Answer :

- Persistence/Bioaccumulation : Calculate logP (octanol-water partition coefficient) using software like EPI Suite. Compare to EPA guidelines for fluorinated compounds .

- Degradation Pathways : Simulate hydrolysis (pH-dependent) and photolysis (UV-Vis spectra via TD-DFT) to predict breakdown products .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity results in studies involving this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Test for off-target interactions using knockout cell lines or competitive binding assays.

- Structural Analog Comparison : Benchmark against fluorophenyl-pyridine derivatives with established mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.